molecular formula C7H14ClNO4S B1436409 Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetate hydrochloride CAS No. 2060037-69-4

Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetate hydrochloride

Cat. No. B1436409
M. Wt: 243.71 g/mol
InChI Key: DZKUXIVZGPWWMY-UHFFFAOYSA-N
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Description

“Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetate hydrochloride” is a chemical compound with the CAS Number: 2060037-69-4 . It has a molecular weight of 243.71 . The IUPAC name for this compound is “methyl 2- (1,1-dioxidothiomorpholin-3-yl)acetate hydrochloride” and its InChI code is 1S/C7H13NO4S.ClH/c1-12-7(9)4-6-5-13(10,11)3-2-8-6;/h6,8H,2-5H2,1H3;1H .


Molecular Structure Analysis

The InChI code for this compound provides a textual representation of the molecular structure. It indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl) atoms .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Oxidation and Derivative Formation

Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetate hydrochloride undergoes oxidation processes leading to the formation of various derivatives. For instance, oxidation of related thiomorpholine compounds with hydrogen peroxide results in different sulfoxides and sulfones. These derivatives have potential applications in the synthesis of s-triazine derivatives and urea- or thiourea-based compounds (Asinger, Neuray, Wilms, & Saus, 1973).

Biological Activity and Inhibition Properties

Compounds structurally related to Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetate hydrochloride have been synthesized and evaluated for biological activities, particularly as inhibitors. For example, certain derivatives have shown moderate to good selective COX-2 inhibition, indicating potential therapeutic applications (Shi, Hu, Xu, & Jiang, 2012).

Impact on Learning and Memory

Studies have been conducted on derivatives of Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetate hydrochloride to assess their effects on learning and memory in animal models. Such studies provide insights into the potential neurological applications of these compounds (Jiang Jing-ai, 2006).

Anticonvulsant Activity

Research has also been directed towards the development and assessment of anticonvulsant activities of compounds related to Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetate hydrochloride. This includes the synthesis of novel derivatives and evaluation of their efficacy in preventing or managing convulsions (El Kayal et al., 2019).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for this compound can provide comprehensive safety and hazard information . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

methyl 2-(1,1-dioxo-1,4-thiazinan-3-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S.ClH/c1-12-7(9)4-6-5-13(10,11)3-2-8-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKUXIVZGPWWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CS(=O)(=O)CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetate hydrochloride
Reactant of Route 2
Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetate hydrochloride
Reactant of Route 3
Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetate hydrochloride
Reactant of Route 4
Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetate hydrochloride
Reactant of Route 5
Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetate hydrochloride
Reactant of Route 6
Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetate hydrochloride

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